2-(m-Tolyloxy)acetamidine hydrochloride

Description

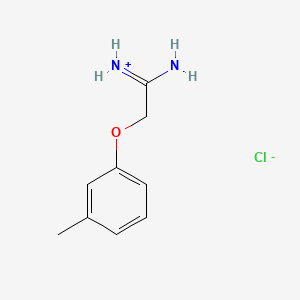

Chemical Structure and Properties 2-(m-Tolyloxy)acetamidine hydrochloride (CAS: 64058-94-2) is an acetamidine derivative with the molecular formula C₉H₁₃ClN₂O. It consists of an acetamidine backbone (CH₃C(=NH)NH₂·HCl) substituted at the C2 position with a meta-tolyloxy group (3-methylphenoxy). This structural modification distinguishes it from simpler acetamidine salts like acetamidine hydrochloride (CAS: 124-42-5), which lacks aromatic substituents .

Synthesis The compound is synthesized via reactions involving acetamidine hydrochloride and meta-tolyl precursors under optimized solvent conditions (e.g., THF and toluene-THF mixtures). Similar amidine derivatives, such as 2-(4-methoxyphenoxy)acetamidine hydrochloride, are synthesized using analogous methods with substituted phenols, achieving yields exceeding 85% .

Properties

IUPAC Name |

[1-amino-2-(3-methylphenoxy)ethylidene]azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7-3-2-4-8(5-7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFICQWLWXOGTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=[NH2+])N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64058-94-2 | |

| Record name | Acetamidine, 2-(m-tolyloxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyloxy)acetamidine hydrochloride typically involves the reaction of m-toluidine with chloroacetic acid to form an intermediate, which is then reacted with ammonium chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyloxy)acetamidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted amidines or other derivatives.

Scientific Research Applications

2-(m-Tolyloxy)acetamidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(m-Tolyloxy)acetamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- For instance, acetamidine hydrochloride is highly water-soluble (11 g/100 mL at 20°C), while aromatic substituents may reduce aqueous solubility due to hydrophobic interactions.

- Electrochemical Performance : Acetamidine-based ionic liquids (e.g., AlCl₃:Acetamidine) exhibit superior Coulombic efficiency (97.10%) compared to urea-based systems (88.17%) in aluminum-ion batteries. The meta-tolyloxy derivative’s electrochemical behavior remains unexplored but could differ due to its aromatic moiety.

- Synthetic Utility: Both 2-(m-Tolyloxy)acetamidine and 2-(4-methoxyphenoxy)acetamidine serve as precursors for multisubstituted pyrimidines, which demonstrate antimicrobial activity against Staphylococcus aureus.

Physicochemical and Functional Differences

- Melting Point : Acetamidine hydrochloride melts at 165–170°C, while aromatic derivatives like 2-(m-Tolyloxy)acetamidine HCl likely have higher melting points due to increased molecular rigidity.

- Solubility: Unsubstituted acetamidine hydrochloride is soluble in polar solvents (water, ethanol), whereas the meta-tolyloxy group may enhance solubility in aromatic solvents like toluene.

- Cost and Scalability: Guanidine and acetamidine hydrochlorides are low-cost precursors for industrial-scale electrolyte production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(m-Tolyloxy)acetamidine hydrochloride, and what are their mechanistic considerations?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where m-tolyloxyacetic acid reacts with amidine precursors (e.g., acetamidine hydrochloride) under acidic conditions. The reaction often employs HCl as a catalyst, and the intermediate is isolated via crystallization . Mechanistically, the amidine group acts as a strong nucleophile, attacking the carbonyl carbon of the activated acid derivative.

- Key Parameters : Reaction temperature (60–80°C), solvent polarity (methanol/water mixtures), and stoichiometric ratios (1:1.2 amidine:acid derivative) are critical for yield optimization .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR : -NMR confirms the presence of the m-tolyl aromatic protons (δ 6.8–7.2 ppm) and amidine NH signals (δ 5.1–5.3 ppm) .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak [M+H] at m/z 223.1 .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Highly soluble in water (up to 50 mg/mL at 25°C) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Degrades above 170°C, with hydrolysis observed in alkaline solutions (pH > 8). Storage recommendations: desiccated at 4°C to prevent hygroscopic absorption .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in scaled-up reactions?

- Experimental Design :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl) to enhance amidine activation.

- Solvent Optimization : Replace methanol with DMF to improve solubility of aromatic intermediates .

- Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., amidine protonation) .

- Data Analysis : DOE (Design of Experiments) models can correlate variables (temperature, solvent, catalyst) with yield outcomes.

Q. What conflicting data exist regarding the biological activity of this compound, and how can they be resolved?

- Contradictions : Some studies report cardiotonic effects at 10 μM , while others show no activity below 50 μM.

- Resolution Strategies :

- Assay Standardization : Validate cell-based assays (e.g., cardiomyocyte contractility) with positive controls (e.g., ouabain).

- Metabolite Profiling : Investigate whether instability in culture media generates inactive byproducts .

Q. What computational tools are suitable for predicting the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with cardiac sodium channels (PDB: 6UZ3). Focus on hydrogen bonding with the amidine group and π-π stacking with the m-tolyl ring .

- MD Simulations : GROMACS can simulate ligand-protein stability over 100 ns to assess binding affinity.

Q. How does structural modification of the m-tolyl group influence the pharmacological profile of acetamidine derivatives?

- Comparative Study :

- Electron-Withdrawing Groups (e.g., -NO): Increase amidine basicity but reduce membrane permeability.

- Steric Effects : Bulky substituents (e.g., -CF) hinder target engagement, as shown in SAR studies of related amidines .

Methodological Guidance

Q. What protocols are recommended for assessing the environmental impact of this compound in laboratory waste?

- Degradation Studies :

- Photolysis : Expose to UV light (254 nm) and monitor degradation via LC-MS.

- Soil Biodegradation : Use OECD 301B test to measure half-life in aerobic conditions .

Q. How can researchers mitigate batch-to-batch variability in biological assays involving this compound?

- Quality Control :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.